molecular formula C9H12ClNO2 B2810269 6-Isopropylnicotinic acid hydrochloride CAS No. 1423029-80-4

6-Isopropylnicotinic acid hydrochloride

Cat. No.: B2810269
CAS No.: 1423029-80-4
M. Wt: 201.65
InChI Key: KCTAJFRERGSOOT-UHFFFAOYSA-N
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Description

6-Isopropylnicotinic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . It is a derivative of nicotinic acid, featuring an isopropyl group at the 6-position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropylnicotinic acid hydrochloride typically involves the following steps :

    Starting Material: The synthesis begins with 2-chloro-6-isopropylnicotinic acid.

    Catalysis: Palladium on carbon (10%) is used as a catalyst.

    Reaction Medium: The reaction is carried out in a mixture of ethanol and water (6:1 ratio).

    Hydrogenation: The mixture is stirred under a hydrogen atmosphere at room temperature for three days.

    Filtration and Concentration: The reaction solution is filtered, and the filtrate is concentrated under reduced pressure to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Isopropylnicotinic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include various carboxylic acids, amine derivatives, and substituted nicotinic acid derivatives.

Scientific Research Applications

6-Isopropylnicotinic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for organic synthesis and a catalyst in various reactions.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects and as a pharmaceutical intermediate.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 6-Isopropylnicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways . It acts as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, lacking the isopropyl group.

    6-Methylnicotinic Acid: A similar compound with a methyl group instead of an isopropyl group.

    6-Ethylnicotinic Acid: A derivative with an ethyl group at the 6-position.

Uniqueness

6-Isopropylnicotinic acid hydrochloride is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties. This modification can enhance its binding affinity to specific receptors and alter its reactivity in chemical reactions, making it valuable for specialized applications.

Properties

IUPAC Name

6-propan-2-ylpyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(2)8-4-3-7(5-10-8)9(11)12;/h3-6H,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTAJFRERGSOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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